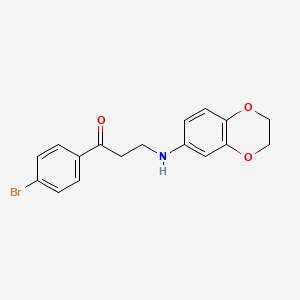

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone

Description

Amino Ketone Moiety

The propan-1-one group (RC=O) at position 1 of the propane chain defines the ketone functionality. This α,β-unsaturated ketone (C=O stretching at ~1680–1720 cm⁻¹ in IR spectroscopy) participates in conjugation with the adjacent amino group, forming an enamine-like system that enhances electron delocalization. The amino group (-NH-) at position 3 acts as a nucleophile, enabling reactivity in Schiff base formation or Michael addition reactions.

Benzodioxin Moiety

The 2,3-dihydro-1,4-benzodioxin ring consists of a benzene fused to a 1,4-dioxane ring. The oxygen atoms at positions 1 and 4 create a six-membered heterocycle with a chair-like conformation, as confirmed by X-ray studies. The para-substituted amino group on the benzodioxin ring (C6 position) engages in hydrogen bonding with the ketone oxygen, stabilizing the molecule’s tertiary structure.

Stereochemical and Conformational Features

The compound exhibits restricted rotation about the C-N bond linking the propanone and benzodioxin moieties, resulting in atropisomerism. Computational models (DFT at B3LYP/6-31G* level) predict two dominant conformers:

- Syn-periplanar : The benzodioxin ring and bromophenyl group lie on the same side of the propanone plane.

- Anti-periplanar : The two aromatic systems occupy opposite sides.

X-ray crystallography of analogous compounds reveals that bulky substituents (e.g., bromine) favor equatorial positioning to minimize steric strain, while the amino group adopts an axial orientation to optimize hydrogen bonding with the dioxane oxygen.

X-Ray Crystallography and 3D Structural Insights

Single-crystal X-ray diffraction data for a closely related derivative (1-(4-chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone) provide critical insights into the parent compound’s geometry. Key parameters include:

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.42 Å, b = 10.15 Å, c = 15.73 Å |

| Bond Lengths (Å) | C=O: 1.221; C-Br: 1.901 |

| Bond Angles (°) | C-C-Br: 119.4; O-C-O: 109.2 |

The benzodioxin ring adopts a puckered conformation with a dihedral angle of 12.5° between the benzene and dioxane planes. The bromophenyl group lies nearly perpendicular to the propanone chain (85.7°), minimizing π-π stacking interactions. Hydrogen bonds between the amino group and ketone oxygen (N-H···O=C, 2.89 Å) stabilize the crystal lattice.

Electron density maps further reveal van der Waals interactions between adjacent bromine atoms (3.52 Å), contributing to the compound’s packing efficiency. These structural features correlate with its thermal stability (decomposition >250°C) and limited solubility in polar solvents.

Properties

IUPAC Name |

1-(4-bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrNO3/c18-13-3-1-12(2-4-13)15(20)7-8-19-14-5-6-16-17(11-14)22-10-9-21-16/h1-6,11,19H,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZVMIXOFYKUCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)NCCC(=O)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801148384 | |

| Record name | 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

477334-41-1 | |

| Record name | 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=477334-41-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-1-propanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801148384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BROMOPHENYL)-3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis of 4-Bromophenyl Ketone Precursors

The propanone backbone with a 4-bromophenyl group is typically synthesized via aldol condensation . For example:

- Starting Materials : 4-Bromobenzaldehyde and acetophenone derivatives.

- Conditions : Base-catalyzed aldol condensation (e.g., NaOH or KOH in aqueous ethanol) yields α,β-unsaturated ketones.

- Example : Reaction of 4-bromobenzaldehyde with acetophenone produces 4-bromochalcone derivatives, which can be further functionalized.

Table 1: Aldol Condensation Conditions for 4-Bromophenyl Ketones

| Substrate | Base | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| 4-Bromobenzaldehyde | NaOH | Ethanol | Reflux | 65 | |

| Acetophenone | KOH | Water/EtOH | 80°C | 60–70 |

Preparation of 2,3-Dihydro-1,4-Benzodioxin-6-Amine

The benzodioxin amine is synthesized via hydrogenation or reductive amination :

- Method 1 : Hydrogenation of 1,4-benzodioxan-6-carboxaldehyde with Raney Nickel in methanol, followed by acid workup to yield the amine hydrochloride.

- Method 2 : Reductive amination of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with ammonia using sodium cyanoborohydride (NaCNBH₃) in dichloroethane.

Table 2: Synthesis of Benzodioxin-6-Amine

| Substrate | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1,4-Benzodioxan-6-carboxaldehyde | H₂, Raney Ni, MeOH, HCl (IPA) | 84.1 | |

| 2,3-Dihydro-1,4-benzodioxin-6-carboxaldehyde | NaCNBH₃, EtCl₂, 20°C, 60h | 45 |

Coupling Reactions for Target Compound

Reductive Amination

The benzodioxin amine is coupled to the 4-bromophenyl ketone via reductive amination:

- Reagents : Sodium cyanoborohydride (NaCNBH₃) in dichloroethane.

- Conditions : Stirring at 20°C for 60 hours under inert atmosphere.

- Purification : Flash chromatography (EtOAc/hexane gradient).

Example :

- Substrate : 1-(4-Bromophenyl)-1-propanone (from aldol condensation).

- Amine : 2,3-Dihydro-1,4-benzodioxin-6-amine.

- Reaction :

R1-C(O)-CH2-CHO + H2N-BenzoDioxin → R1-C(O)-CH2-CH(NH-BenzoDioxin)-NH2 → R1-C(O)-CH2-CH(N-BenzoDioxin)

Yield : ~45–60% depending on steric effects.

Structural Confirmation and Characterization

Spectroscopic Analysis

1H-NMR : Peaks at δ 7.2–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (dioxin CH2), and δ 2.1–2.3 ppm (ketone CH3).

IR : Absorption at ~1700 cm⁻¹ (C=O stretch) and ~1240 cm⁻¹ (C-O-C in benzodioxin).

Mass Spectrometry : [M+H]+ ion at m/z 368.06 (for 1,3-bis(4-bromophenyl)propanone analog).

Purification Techniques

- Flash Chromatography : EtOAc/hexane (3:1) for polar intermediates.

- Recrystallization : Methanol or EtOAc for final product purification.

Challenges and Optimization

Steric Hindrance

The bulky benzodioxin group may reduce reaction yields. Solution : Use polar aprotic solvents (DMF) or microwave irradiation to enhance reactivity.

Bromine Reactivity

4-Bromophenyl groups may undergo undesired substitution. Solution : Protect the bromine with a directing group or use milder coupling conditions.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield alcohols or amines.

Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while substitution could introduce various functional groups.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Studying its interactions with biological macromolecules.

Medicine: Investigating its potential as a therapeutic agent.

Industry: Use in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

- 1-(4-Chlorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone

- 1-(4-Fluorophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone

Uniqueness

The presence of the bromine atom in 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone might confer unique reactivity and biological activity compared to its chloro- and fluoro- analogs.

Biological Activity

1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone, also known by its CAS number 477334-41-1, is a compound of interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic potential.

- Molecular Formula: C17H16BrNO3

- Molecular Weight: 362.22 g/mol

- CAS Number: 477334-41-1

Biological Activity Overview

Research has indicated that compounds with similar structural features often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific biological activity of 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone is under investigation.

Antimicrobial Activity

A study on related compounds suggests that brominated derivatives often show enhanced antibacterial properties compared to their non-brominated counterparts. The increased electron density from the bromine atom may enhance the interaction with bacterial membranes or enzymes .

Anticancer Potential

Preliminary studies indicate that compounds with benzodioxin moieties can induce apoptosis in cancer cells. The mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation. For instance, compounds similar to 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone have been shown to inhibit the growth of various cancer cell lines through the activation of caspases and the downregulation of anti-apoptotic proteins .

The precise mechanisms through which 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone exerts its biological effects are still being elucidated. However, several hypotheses based on structural activity relationships (SAR) can be proposed:

- Interaction with Enzymes: The compound may act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding: It might bind to specific receptors in cells, influencing signal transduction pathways.

- Oxidative Stress Modulation: The compound could modulate oxidative stress responses in cells, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have explored the biological activities of similar compounds:

Q & A

Q. What are the common synthetic routes for 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-propanone?

The synthesis of this compound typically involves enaminone formation or Claisen-Schmidt condensation . For example:

- Enaminone synthesis : Reacting a ketone precursor (e.g., 1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone) with dimethylformamide-dimethyl acetal (DMF-DMA) under solvent-free conditions at reflux for 10 hours yields a dimethylamino-substituted enaminone intermediate. Subsequent substitution with a bromophenyl-containing amine could yield the target compound .

- Claisen-Schmidt condensation : A chalcone-like structure can be formed by condensing a bromophenyl acetophenone derivative with an aldehyde-functionalized benzodioxinamine under basic conditions (e.g., NaOH/ethanol), followed by purification via recrystallization .

Q. Which spectroscopic and analytical methods are used to confirm the structure of this compound?

Key techniques include:

- NMR spectroscopy : and NMR (e.g., Bruker spectrophotometers at 400–600 MHz) to confirm proton environments and carbon frameworks .

- Mass spectrometry (GC/MS) : Detection of molecular ions (e.g., [M+H]) and fragmentation patterns for molecular weight validation .

- Elemental analysis : CHN analysis to verify stoichiometry (e.g., using CHN Elementar systems) .

- Exact mass analysis : High-resolution mass spectrometry (HRMS) to confirm empirical formulas (e.g., deviation < 2 ppm) .

Advanced Research Questions

Q. How can crystallographic data contradictions be resolved during structural elucidation?

Discrepancies between spectroscopic and crystallographic data (e.g., bond lengths or angles) require:

- Robust refinement software : Use SHELXL for small-molecule refinement, which handles high-resolution or twinned data effectively .

- Cross-validation : Compare X-ray diffraction results (e.g., Acta Crystallographica reports) with computational models (DFT calculations) to resolve ambiguities .

- Data deposition : Validate structures against databases like the Cambridge Structural Database (CSD) to identify outliers .

Q. What experimental strategies are employed to evaluate the compound’s potential as an α1-adrenergic receptor antagonist?

- In vitro receptor binding assays : Use radiolabeled ligands (e.g., -Prazosin) in competitive binding studies with transfected HEK-293 cells expressing α1-receptors. Calculate IC values via nonlinear regression .

- Functional assays : Measure inhibition of phenylephrine-induced vasoconstriction in isolated rat aortic rings to confirm antagonistic activity .

- Structure-activity relationship (SAR) : Modify the benzodioxin or bromophenyl moieties to assess critical pharmacophores .

Q. How can reaction conditions be optimized to improve synthesis yield and purity?

- Solvent-free protocols : Reduce side reactions by avoiding solvents (e.g., DMF-DMA-mediated condensation at 120°C for 10 hours) .

- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to accelerate enaminone formation.

- Green chemistry approaches : Use microwave-assisted synthesis to reduce reaction time and energy consumption .

Q. What methodologies address discrepancies between elemental analysis and mass spectrometry data?

- Repetition under controlled conditions : Ensure anhydrous environments to prevent hydration/degradation.

- Alternative ionization methods : Employ ESI-MS instead of EI-MS to reduce fragmentation .

- Supplementary techniques : Combine with - HMBC NMR to detect nitrogen environments missed in CHN analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.